molecular formula C5H7N3O2S B3118707 Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate CAS No. 24127-59-1

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate

Cat. No.: B3118707
CAS No.: 24127-59-1
M. Wt: 173.2 g/mol
InChI Key: KLFSTRVXOZDNGG-UHFFFAOYSA-N
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Description

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is a chemical compound with the molecular formula C5H7N3O2S It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms

Mechanism of Action

Target of Action

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with the heme moiety of CYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances.

Biochemical Pathways

Given its interaction with cyp-450 enzymes, it may influence various metabolic pathways that these enzymes are involved in .

Pharmacokinetics

Its interaction with cyp-450 suggests that it may be metabolized by these enzymes .

Result of Action

Its interaction with CYP-450 enzymes suggests that it may influence the metabolism of various substances, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, factors such as pH and the presence of other substances could potentially affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole moiety, which is known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSTRVXOZDNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260720
Record name Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24127-59-1
Record name Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24127-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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